![molecular formula C22H21ClN2O2S B5199349 4-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzenesulfonamide](/img/structure/B5199349.png)
4-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzenesulfonamide
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Overview
Description
4-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzenesulfonamide is a chemical compound that has been widely researched for its potential applications in the field of pharmacology. The compound is also known as TAK-715 and has been studied extensively for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzenesulfonamide involves the inhibition of the enzyme p38 MAP kinase. This enzyme is involved in the regulation of inflammation and is a target for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
The compound has been shown to reduce the production of inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. It also inhibits the activation of immune cells such as macrophages and T-cells, which play a key role in the inflammatory response. Additionally, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzenesulfonamide in lab experiments is its high specificity for p38 MAP kinase. This allows for more targeted inhibition of inflammation and cancer cell growth. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzenesulfonamide. One area of interest is the development of more soluble analogs of the compound that can be administered in vivo. Another direction for research is the investigation of the compound's potential applications in the treatment of other inflammatory diseases such as inflammatory bowel disease and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 4-chloro-N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide. The reaction takes place in the presence of a base and a solvent such as dimethylformamide (DMF).
Scientific Research Applications
The compound has been studied for its potential applications in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. It has also been investigated for its anti-cancer properties and has shown promising results in pre-clinical studies.
properties
IUPAC Name |
4-chloro-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-16-15-22(20-9-5-6-10-21(20)24-16)25(18-7-3-2-4-8-18)28(26,27)19-13-11-17(23)12-14-19/h2-14,16,22,24H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRITAIXYVAHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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